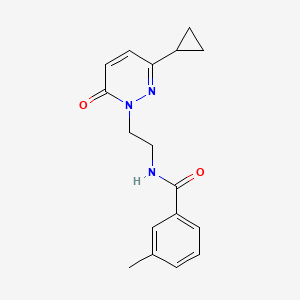
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of novel drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Derivatization
Compounds structurally related to (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide have been synthesized through various routes, showcasing the versatility of these compounds in organic synthesis. For instance, pyrimido[4,5-e][1,4]diazepines were synthesized through a two-step acylation/cyclization sequence from key intermediates 6-amino-5-(amino)methylpyrimidines, indicating the compound's role as a precursor in synthesizing heterocyclic compounds (J. M. D. L. Torre et al., 2016). Another study demonstrated the synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, from (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, indicating the compound's utility as a key intermediate in heterocyclic synthesis (A. Fadda et al., 2012).
Biological Activity
Some derivatives of this compound have been evaluated for their biological activities. Compounds such as 2-anilinopyridine-3-acrylamides have shown cytotoxic activity against various human cancer cell lines and anti-tubulin activity, indicating their potential as anticancer agents (A. Kamal et al., 2014). Furthermore, some compounds have demonstrated good analgesic and antiparkinsonian activities, comparable to reference drugs, showcasing their potential in treating these conditions (A. Amr et al., 2008).
Material Sciences and Detection Applications
In material sciences, a polymerizable terpyridine derivative was synthesized and used to obtain an amphipathic polymer through free radical polymerization. This polymer, coordinated with LnCl3 or Ln(ABM)3(H2O)2, exhibited aggregation-induced lanthanide emission and aggregation-caused quenching effects, indicating its potential application in fluorescence sensors to detect pyrophosphate (PPi) at the nanomolar scale (Zhao Zhang et al., 2019).
Propriétés
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(6-3-12-2-1-7-17-9-12)18-10-14-8-15(13-4-5-13)20-11-19-14/h1-3,6-9,11,13H,4-5,10H2,(H,18,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQGWGPXCUFOL-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

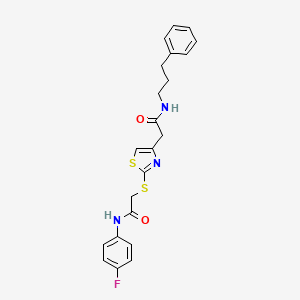

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)
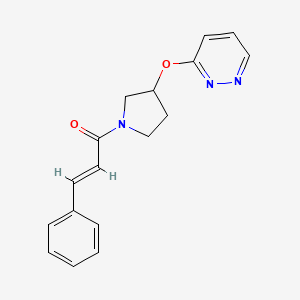
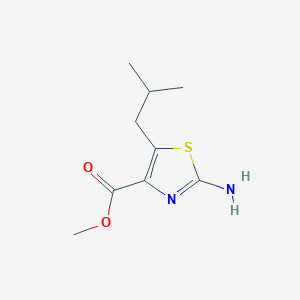
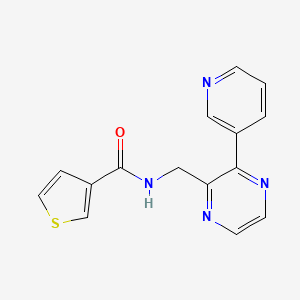
![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/no-structure.png)
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
